molecular formula C7H14O3 B1211613 3-Hydroxy-5-methylhexanoic acid CAS No. 40309-49-7

3-Hydroxy-5-methylhexanoic acid

Cat. No. B1211613
CAS RN: 40309-49-7
M. Wt: 146.18 g/mol
InChI Key: SCAWECGFPWPHAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 3-methoxyhexanoic acid and derivatives, involves nucleophilic substitution reactions, with optimal conditions being explored for high yields. Techniques like asymmetric hydrogenation have been developed for enantioselective synthesis of similar compounds, highlighting the versatility of synthetic approaches for 3-Hydroxy-5-methylhexanoic acid and its analogs (Han Jianrong, 2013); (M. Burk et al., 2003).

Molecular Structure Analysis

The absolute configuration and structural characteristics of compounds like 5-hydroxyhexanoic acid have been determined through techniques such as capillary gas-liquid chromatography, emphasizing the importance of structural analysis in understanding the properties and reactivity of such molecules (J. Kamerling et al., 1982).

Chemical Reactions and Properties

Research into the reactions of hydroxamic acids and their derivatives, including compounds like 3-hydroxy-2-methyl-3H-quinazolin-4-one, sheds light on the reactivity and potential applications of 3-Hydroxy-5-methylhexanoic acid in various chemical contexts (Ahmed Alagha et al., 2011).

Physical Properties Analysis

The physical properties of related copolymers, such as those produced by Aeromonas caviae from alkanoic acids, provide insights into the material characteristics that could be relevant for 3-Hydroxy-5-methylhexanoic acid and its applications (Y. Doi et al., 1995).

Chemical Properties Analysis

The chemical properties of 3-Hydroxy-5-methylhexanoic acid can be inferred from studies on similar molecules, where reactions under acidic conditions or enzymatic processes highlight the potential chemical behaviors and applications of this compound in various fields (A. Napolitano et al., 2002).

Scientific Research Applications

Monitoring Systems in Biochemistry

  • pH and Electrical Conductivity Monitoring : Hirano, Isomura, and Futagawa (2018) developed a system for monitoring the pH characteristics and electrical conductivity of compounds like 3-Hydroxy-5-methylhexanoic acid. This system, equipped with a multimodal sensor, can measure these properties on the skin, which is useful for estimating underarm odor (Hirano, Isomura & Futagawa, 2018).

Chemistry and Synthesis

  • Enzymatic Production and Synthesis : Zheng et al. (2012) showcased the enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester, which is a valuable synthetic intermediate for pharmaceutical compounds (Zheng et al., 2012).
  • Synthetic Methodologies : Solladié-Cavallo and Khiar (1990) reported on the synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid, highlighting its role in organic chemistry and synthesis (Solladié-Cavallo & Khiar, 1990).

Medical Research

  • Renin Inhibitors : Johnson (1982) explored the substitution of leucyl residues with 3-amino-2-hydroxy-5-methylhexanoic acid in renin inhibitors, which has implications for medical research and pharmaceutical applications (Johnson, 1982).
  • Enantioselective Synthesis for Pharmaceuticals : Burk et al. (2003) achieved a concise enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid, which is significant for pharmaceutical applications, especially in drug synthesis (Burk et al., 2003).

Environmental Analysis

  • Gas Chromatography and Mass Spectrometry : Dallo et al. (2016) developed a method using direct immersion solid-phase microextraction with gas chromatography and mass spectrometry for determining biomarkers in environmental samples, including 3-Hydroxy-5-methylhexanoic acid (Dallo et al., 2016).

Biotechnology and Engineering

  • Biochemical Pathway Engineering : Martin et al. (2013) designed a novel pathway for producing various chiral 3-hydroxyacids, including derivatives of 3-Hydroxy-5-methylhexanoic acid, highlighting the role of biotechnological innovation in creating new biochemical pathways (Martin et al., 2013).
  • Biosynthesis in Microorganisms : Yu et al. (2020) reported on the engineered biosynthesis of functional Polyhydroxyalkanoates in Halomonas bluephagenesis, involving compounds like 3-Hydroxy-5-methylhexanoic acid. This has implications for the production of bioplastics and other materials (Yu et al., 2020).

Mechanism of Action

Target of Action

It has been suggested that it may interact with certain enzymes involved in collagen degradation .

Mode of Action

The exact mode of action of 3-Hydroxy-5-methylhexanoic acid is not well-understood. It is hypothesized that it may interact with its targets, leading to changes in their function. More research is needed to fully elucidate these interactions .

Biochemical Pathways

3-Hydroxy-5-methylhexanoic acid may be involved in the biotransformation of odourless natural secretions into volatile odorous molecules, particularly in the underarm region . .

Result of Action

It has been suggested that it may play a role in the generation of body odour .

Action Environment

The action, efficacy, and stability of 3-Hydroxy-5-methylhexanoic acid may be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and the specific characteristics of the biological environment where it is present could potentially affect its action .

properties

IUPAC Name

3-hydroxy-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-5(2)3-6(8)4-7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAWECGFPWPHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80865992
Record name 3-Hydroxy-5-methylhexanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxyisoheptanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002207
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-Hydroxy-5-methylhexanoic acid

CAS RN

40309-49-7
Record name 3-Hydroxy-5-methylhexanoic acid
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Record name 3-Hydroxyisoheptanoic acid
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Record name 3-Hydroxy-5-methylhexanoic acid
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Record name 3-hydroxy-5-methylhexanoic acid
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Record name 3-Hydroxyisoheptanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002207
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-hydroxy-5-methylhexanoic acid in the structure of the investigated cyanobacterial peptides?

A1: 3-Hydroxy-5-methylhexanoic acid is a crucial structural component of lyngbyabellin D, a cyclic depsipeptide isolated from the cyanobacterium Lyngbya sp. []. This unusual amino acid contributes to the overall three-dimensional structure of lyngbyabellin D, which in turn influences its biological activity.

Q2: How was the configuration of 3-hydroxy-5-methylhexanoic acid within lyngbyabellin D determined?

A2: Researchers employed a combination of techniques to elucidate the absolute and relative configuration of the 3-hydroxy-5-methylhexanoic acid unit within lyngbyabellin D []. This involved:

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